molecular formula C26H50O3 B14420110 4-Hydroxy-1-oxacycloheptacosan-2-one CAS No. 81155-73-9

4-Hydroxy-1-oxacycloheptacosan-2-one

Cat. No.: B14420110
CAS No.: 81155-73-9
M. Wt: 410.7 g/mol
InChI Key: DTQKFJLZSISQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1-oxacycloheptacosan-2-one is a complex organic compound with a unique structure that includes a hydroxyl group and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-oxacycloheptacosan-2-one typically involves the formation of a lactone ring through intramolecular esterification. One common method is the reaction of a hydroxy acid with an acid catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the lactone ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-oxacycloheptacosan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-1-oxacycloheptacosan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-oxacycloheptacosan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and lactone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds also contain a hydroxyl group and a lactone ring, but with a different core structure.

    1,2,4-Oxadiazoles: These heterocyclic compounds have similar functional groups but differ in their ring structure and properties.

Uniqueness

4-Hydroxy-1-oxacycloheptacosan-2-one is unique due to its specific ring size and functional group arrangement, which confer distinct chemical and biological properties

Properties

CAS No.

81155-73-9

Molecular Formula

C26H50O3

Molecular Weight

410.7 g/mol

IUPAC Name

4-hydroxy-oxacycloheptacosan-2-one

InChI

InChI=1S/C26H50O3/c27-25-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-29-26(28)24-25/h25,27H,1-24H2

InChI Key

DTQKFJLZSISQHB-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCCC(CC(=O)OCCCCCCCCCCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.